MES Anticonvulsant Potency: Piperidine (CAS 970-85-4) vs. Morpholine and Benzothiazole TMCA Amides
In the MES model (mice, i.p. administration, 0.5 h post-dose), the piperidine analog 1-(3,4,5-trimethoxycinnamoyl)piperidine (compound 4) yielded an ED50 of 12.2 mg/kg. This is a 2.9-fold higher potency than the morpholine analog (compound 9, ED50 = 35.4 mg/kg) and a 2.8-fold higher potency than the benzothiazole analog (compound 16, ED50 = 34.5 mg/kg) [1]. Compound 4 was also more potent than the reference drug antiepilepsirine in the same assay system [1].
| Evidence Dimension | Anticonvulsant potency (ED50) in maximal electroshock (MES) seizure model |
|---|---|
| Target Compound Data | ED50 = 12.2 mg/kg (i.p., mice, 0.5 h) |
| Comparator Or Baseline | Compound 9 (morpholine analog): ED50 = 35.4 mg/kg; Compound 16 (benzothiazole analog): ED50 = 34.5 mg/kg; Antiepilepsirine: ED50 reported as higher than compound 4 |
| Quantified Difference | 2.8–2.9× lower ED50 vs. in-class analogs; superior to antiepilepsirine |
| Conditions | MES model in mice; i.p. administration; evaluation at 0.5 h post-dose; all compounds synthesized and tested under identical conditions within the same study |
Why This Matters
Procuring the piperidine congener provides a 2.8–2.9× potency advantage over close structural analogs, directly reducing the compound quantity required per in vivo experiment.
- [1] Zhao Z, Bai Y, Chen X, Wu S, He X, Bai Y, Sun Y, Zheng X. Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents. Medicinal Chemistry Research, 2018, 27, 2387–2396. View Source
